molecular formula C21H29NO5S B612955 N-ME-Leu-obzl P-tosylate CAS No. 42807-66-9

N-ME-Leu-obzl P-tosylate

Cat. No.: B612955
CAS No.: 42807-66-9
M. Wt: 407.53
InChI Key: HQAGSSPEDLUVSS-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-leucine benzyl ester 4-toluenesulfonate typically involves the esterification of N-Methyl-L-leucine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a strong acid catalyst and an organic solvent to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of N-Methyl-L-leucine benzyl ester 4-toluenesulfonate is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-leucine benzyl ester 4-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-L-leucine benzyl ester 4-toluenesulfonate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting proteasomes and inducing apoptosis in cancer cells.

    Industry: Utilized in the manufacturing of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-L-leucine benzyl ester 4-toluenesulfonate involves its interaction with specific molecular targets, such as proteasomes. The compound can inhibit proteasome activity, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells. This pathway is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-leucine
  • Benzyl ester
  • 4-Toluenesulfonate

Uniqueness

N-Methyl-L-leucine benzyl ester 4-toluenesulfonate is unique due to its combined structural features, which confer specific reactivity and biological activity. Unlike its individual components, the compound exhibits enhanced stability and solubility, making it more suitable for various applications .

Biological Activity

N-ME-Leu-obzl P-tosylate, also known as N-Methyl-L-leucine benzyl ester 4-toluenesulfonate, is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C21_{21}H29_{29}NO5_5S
  • Molecular Weight : 407.52 g/mol
  • CAS Number : 42807-66-9

This compound features a methylated leucine structure combined with a benzyl ester and a p-toluenesulfonate group. This unique combination enhances its solubility and stability, making it suitable for various biological applications.

The primary mechanism of action for this compound involves its interaction with proteasomes, which are crucial for protein degradation and regulation within cells. By inhibiting proteasome activity, this compound can lead to the accumulation of damaged or misfolded proteins, thereby inducing apoptosis in cancer cells. This pathway is significant for its potential use in cancer therapy.

1. Enzyme Mechanisms and Protein Interactions

This compound is employed in studies focused on enzyme mechanisms and protein interactions. Its ability to modify protein structures makes it a valuable tool in understanding how proteins function and interact within biological systems.

2. Drug Development

Research indicates that this compound may have potential applications in drug development, particularly for targeting proteasomes in cancer treatment. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent.

3. Synthesis of Complex Molecules

In organic synthesis, this compound serves as a reagent for creating complex molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution reactions, facilitating the development of new compounds with potential biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Apoptosis Induction : A study demonstrated that this compound effectively induced apoptosis in human cancer cell lines by inhibiting proteasome activity. The results indicated a significant increase in the levels of pro-apoptotic factors while decreasing anti-apoptotic proteins.
  • Synthesis and Biological Evaluation : Researchers synthesized derivatives of this compound to evaluate their biological activities against various cancer cell lines. The derivatives exhibited varying degrees of potency, highlighting the importance of structural modifications on biological efficacy .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructure TypeBiological ActivityNotable Applications
N-Methyl-L-leucineAmino AcidModerateProtein synthesis
Benzyl EsterEsterLowOrganic synthesis
This compoundBenzyl Ester + TosylateHigh (Proteasome inhibition)Cancer therapy and enzyme studies

Properties

IUPAC Name

benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAGSSPEDLUVSS-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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